Titanium(IV) oxysulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

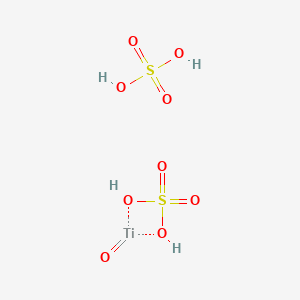

IUPAC Name |

oxotitanium;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHUABLDMNBRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O9S2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Titanium(IV) oxysulfate chemical properties and analysis

An In-depth Technical Guide to Titanium(IV) Oxysulfate: Chemical Properties and Analysis

Executive Summary

This compound (TiOSO₄), also known as titanyl sulfate (B86663), is a crucial inorganic compound in various industrial and scientific fields.[1] It serves as a key intermediate in the sulfate process for producing titanium dioxide pigments and is a valuable precursor for synthesizing advanced titanium-based materials.[1] This document provides a comprehensive technical overview of the chemical properties, synthesis, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. The guide details its physical and chemical characteristics, outlines common synthesis and analytical workflows, and provides specific experimental protocols for its application.

Chemical Properties of this compound

This compound is typically a white, cake-like solid that exists as a hydrate (B1144303) (TiOSO₄·xH₂O).[2][3] It is known for being hygroscopic, meaning it readily absorbs moisture from the air.[3][4] The compound is highly acidic, with its aqueous solutions behaving similarly to 50% sulfuric acid.[2][3]

Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| Chemical Name | This compound, Titanyl sulfate | [1][2] |

| CAS Number | 13825-74-6 | [1][2] |

| Molecular Formula | TiOSO₄ (anhydrous); TiOSO₄·xH₂O (hydrate) | [2] |

| Molecular Weight | 159.93 g/mol (anhydrous basis) | [1][5] |

| Appearance | White to yellowish, cake-like solid or powder | [2][3][4] |

| Solubility | Soluble in water | [2][3][4] |

| Density | ~3.9 g/cm³ | [4] |

| Stability | Stable under normal conditions; hygroscopic; solutions hydrolyze readily with heat or dilution.[3][4] | [3][4] |

Structural Information

The crystal structure of this compound is a complex polymeric network.[3] It consists of octahedral titanium (Ti) centers and tetrahedral sulfur (S) centers.[3] Each titanium atom is coordinated to ligands from four different sulfate groups and a bridging oxide ion.[3]

Chemical Reactivity

Hydrolysis: When dissolved in water, this compound readily hydrolyzes, especially upon heating or dilution.[1][2][3] This reaction produces a gel of hydrated titanium dioxide (TiO₂) and sulfuric acid.[1][2] This property is fundamental to its use in the production of TiO₂.

Thermal Decomposition: When heated, this compound decomposes, emitting toxic fumes of sulfur oxides (SOx).[3][6] The thermal decomposition process can be utilized to form TiO₂ particles.[7][8]

Synthesis and Production

This compound is primarily produced industrially via the sulfate process, which involves digesting titanium-containing ores like ilmenite (B1198559) (FeTiO₃) with concentrated sulfuric acid.[1] For laboratory applications, it can be synthesized by reacting titanium dioxide with fuming sulfuric acid.[1][2]

Caption: Laboratory synthesis workflow for this compound.

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify this compound and its derivatives.

| Technique | Purpose | Key Principle |

| UV-Visible Spectrophotometry | Quantification of hydrogen peroxide (H₂O₂) or titanium itself. | Ti(IV) forms a distinct yellow-orange complex with H₂O₂ in an acidic medium, which is measured colorimetrically.[9][10] |

| ICP-OES / ICP-AES | Elemental analysis to determine the precise concentration of titanium in a sample.[11] | The sample is introduced into a plasma, and the emitted light at characteristic wavelengths is measured.[12] |

| X-Ray Diffraction (XRD) | Determination of the crystalline structure and phase composition. | X-rays are diffracted by the crystal lattice, producing a unique pattern for the specific compound.[13] |

| Thermal Analysis (DTA/TGA) | To study thermal stability and decomposition behavior. | Measures changes in physical and chemical properties as a function of increasing temperature. |

| Scanning Electron Microscopy (SEM) | To analyze the surface morphology and particle size of materials synthesized from TiOSO₄.[14] | A focused beam of electrons scans the sample surface to produce an image.[14] |

Detailed Experimental Protocols

Protocol: Spectrophotometric Determination of H₂O₂ using TiOSO₄

This protocol describes the standard method for quantifying hydrogen peroxide based on its reaction with this compound.[9]

1. Reagent Preparation:

-

Prepare a this compound reagent solution by dissolving a known quantity of TiOSO₄ in 2 M sulfuric acid. A typical concentration is 1.9-2.1%.[9]

2. Standard Curve Generation:

-

Prepare a series of hydrogen peroxide standards of known concentrations.

-

To a fixed volume of each standard, add a fixed volume of the TiOSO₄ reagent.

-

Allow the color to develop fully. The solution will turn yellow-orange.

-

Measure the absorbance of each solution at the absorption maximum (typically around 405-410 nm) using a UV-Visible spectrophotometer.[10][14]

-

Plot a calibration curve of absorbance versus H₂O₂ concentration.

3. Sample Analysis:

-

Treat the unknown sample in the same manner as the standards, adding the TiOSO₄ reagent.

-

Measure the absorbance of the resulting solution.

-

Determine the concentration of H₂O₂ in the sample by interpolating its absorbance on the standard curve.

Caption: Analytical workflow for H₂O₂ quantification using TiOSO₄.

Protocol: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method from TiOSO₄

This protocol outlines a general procedure for using this compound as a precursor in the sol-gel synthesis of titanium dioxide nanoparticles.[15]

1. Precursor Solution Preparation:

-

Prepare an aqueous solution of this compound with a desired molarity (e.g., 0.4 M).[15]

2. Gelation/Precipitation:

-

Gradually add a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), dropwise to the TiOSO₄ solution while stirring vigorously.[15]

-

Continue adding the base until a target pH is reached (e.g., pH 7.0), which will cause the precipitation of titanium hydroxide [Ti(OH)₄].[15]

3. Washing and Purification:

-

Separate the precipitate from the solution via centrifugation or filtration.[15]

-

Wash the precipitate multiple times with deionized water to remove residual sulfate ions. The absence of sulfate can be confirmed by testing the wash water with barium chloride (BaCl₂); no white precipitate of BaSO₄ should form.[15]

4. Peptization (Optional):

-

To form a stable sol, the purified precipitate can be redispersed in water with a small amount of acid (e.g., nitric acid) to induce peptization.

5. Calcination:

-

Dry the purified precipitate or sol to obtain a powder.

-

Calcine the powder in a furnace at a high temperature (e.g., 600 °C) to convert the titanium hydroxide into crystalline titanium dioxide (TiO₂). The specific temperature affects the crystal phase (anatase, rutile, or brookite) of the final product.

Applications in Research and Development

This compound is a versatile compound with numerous applications:

-

Pigment Production: It is a primary intermediate in manufacturing pigment-grade TiO₂.[4]

-

Catalysis: It is used as a solid acid catalyst or as a precursor for creating TiO₂-based photocatalysts for applications like biodiesel production and wastewater treatment.[4][13]

-

Material Science: It serves as a key starting material for synthesizing various advanced TiO₂ nanostructures, such as nanoparticles and hollow microspheres, through methods like sol-gel synthesis.[3][15]

-

Analytical Chemistry: It is a well-established reagent for the colorimetric determination of hydrogen peroxide.[9]

Safety and Handling

This compound is a corrosive substance that can cause severe skin and eye burns.[6] It is highly acidic and reacts with water or moist air to produce sulfuric acid.[6] When heated to decomposition, it emits toxic sulfur oxide fumes.[3][6]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6]

-

Handling: Avoid all personal contact, including inhalation of dust.[6] Use in a well-ventilated area. When diluting, always add the material to water slowly; never add water to the material to avoid a violent reaction.[6]

-

Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as bases, organic materials, and finely powdered metals.[3]

References

- 1. Titanium oxysulfate | 13825-74-6 | Benchchem [benchchem.com]

- 2. Titanium (IV) oxysulfate hydrate [himedialabs.com]

- 3. TITANIUM OXYSULFATE | 13825-74-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Titanium oxysulfate | O5STi | CID 10419459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. チタン(IV)オキシスルファート 溶液 ~15 wt. % in dilute sulfuric acid, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. 硫酸氧钛(IV) 溶液 ~15 wt. % in dilute sulfuric acid, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 1.9-2.1 ,fordeterminationofhydrogenperoxyde(H15),accordingtoDIN38409,part15,DEV-18 13825-74-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Crystal Structure of Titanium(IV) Oxysulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure, synthesis, and thermal properties of Titanium(IV) Oxysulfate Hydrate (B1144303) (TiOSO₄·xH₂O). The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for professionals in research and development.

Introduction

This compound, also known as titanyl sulfate (B86663), is a key intermediate in the sulfate process for producing titanium dioxide (TiO₂), a widely used white pigment.[1][2][3][4] The hydrated form, TiOSO₄·xH₂O, is of significant interest due to its role in the controlled hydrolysis step that ultimately determines the properties of the final TiO₂ product.[3][5] Understanding its crystal structure is crucial for controlling the morphology and characteristics of derived materials. The structure of this compound consists of a dense polymeric network featuring octahedral titanium centers and tetrahedral sulfur centers.[6][7]

Crystal Structure and Physicochemical Data

The crystal structure of this compound has been determined for both its anhydrous and monohydrated forms. The fundamental structural motif consists of zigzag chains of corner-sharing TiO₆ octahedra linked by bridging oxo-ligands.[8][9] These chains are further interconnected by sulfate (SO₄²⁻) groups, creating a robust three-dimensional framework.[8] Each sulfate tetrahedron bridges four distinct TiO₆ octahedra.[9] In the hydrated form, a terminal water molecule coordinates to the titanium center.[7][9]

Table 1: Crystallographic Data for this compound Compounds

| Parameter | TiOSO₄ (Anhydrous) | TiOSO₄·H₂O (Monohydrate) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma (centrosymmetric) | Pnma (centrosymmetric, structure redetermined) |

| Unit Cell (a) | 1095.3(3) pm | Data not specified in available abstracts |

| Unit Cell (b) | 515.2(1) pm | Data not specified in available abstracts |

| Unit Cell (c) | 642.6(1) pm | Data not specified in available abstracts |

| Key Features | -O-Ti-O- zigzag chains connected by sulfate groups.[8] Structure features empty pentagonal tunnels.[10] | -O-Ti-O- zigzag chains. One Ti-OS bond is replaced by a Ti-OH₂ bond.[7] |

Data sourced from powder X-ray diffraction data.[8]

Table 2: Thermal Decomposition Characteristics

| Compound | Event | Temperature (°C) | Product(s) |

| TiOSO₄·H₂O | Loss of crystal water | ~310 | Anhydrous TiOSO₄ |

| Liberation of SO₃ (Decomposition) | ~485 | Two-step decomposition character observed in TG/DTG/DTA.[8] | |

| TiOSO₄ (Anhydrous) | Reversible Phase Transition | ~330 | - |

| Decomposition to TiO₂ | ~525 | Anatase TiO₂ |

Data sourced from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential thermogravimetry (DTG).[8] A study on TiOSO₄·2H₂O also identified intermediate structures during its thermal decomposition using high-temperature FTIR and XRD.[11]

Experimental Protocols

Synthesis of this compound Hydrate

Method 1: From Titanium Dioxide (General Industrial Method) This method is commonly employed in the initial stages of the sulfate process for TiO₂ production.

-

Reaction Setup : Place titanium dioxide (TiO₂) or a titanium-containing ore like ilmenite (B1198559) into a reaction vessel capable of handling concentrated sulfuric acid at elevated temperatures.

-

Acid Digestion : Add concentrated (65-95 wt%) sulfuric acid (H₂SO₄) to the titanium source.[8]

-

Heating : Heat the mixture. The reaction of TiO₂ with fuming sulfuric acid yields the titanyl sulfate compound.[12] The degree of hydration in the resulting TiOSO₄·xH₂O product is dependent on the water content of the sulfuric acid used.[8]

-

Isolation : Upon cooling, the solid this compound hydrate can be isolated from the reaction mixture.

Method 2: From Potassium Titanyl Oxalate (B1200264) This laboratory-scale synthesis provides a route to obtaining titanyl sulfate from a different precursor.[7]

-

Precursor : Start with potassium titanyl oxalate dihydrate (K₂TiO(C₂O₄)₂·2H₂O).

-

Reaction : Treat the precursor salt with hot, aqueous sulfuric acid.

-

Decomposition : The hot acid degrades the oxalate ligands, resulting in the formation of potassium sulfate (K₂SO₄), titanium oxysulfate (TiOSO₄), carbon monoxide (CO), carbon dioxide (CO₂), and water. The overall reaction is: K₂TiO(C₂O₄)₂·2H₂O + 2H₂SO₄ → K₂SO₄ + TiOSO₄ + 2CO + 2CO₂ + 4H₂O.[7]

-

Purification : The desired TiOSO₄ product must then be separated from the potassium sulfate and other byproducts.

Characterization Methods

X-ray Diffraction (XRD) XRD is the primary technique used to determine the crystal structure, including the unit cell dimensions and space group, of TiOSO₄ and its hydrates. Powder XRD is particularly useful for these materials.[8] The average crystallite size can be estimated from the diffraction peak broadening using the Scherrer equation.[5]

Thermogravimetric Analysis (TGA) TGA is employed to study the thermal stability and decomposition pathway of this compound hydrate. By monitoring the mass loss as a function of temperature, one can identify the temperatures at which water of hydration is lost and when the sulfate groups decompose to SO₃, leading to the formation of TiO₂.[8][13]

Fourier-Transform Infrared Spectroscopy (FTIR) FTIR spectroscopy helps in identifying the functional groups present in the material. It can be used to confirm the presence of sulfate ions (SO₄²⁻) and water molecules and to study the changes in bonding during thermal decomposition, often in conjunction with high-temperature stages.[11]

Diagrams and Workflows

Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis of this compound Hydrate from a titanium precursor.

Caption: Generalized synthesis workflow for this compound Hydrate.

Thermal Decomposition Pathway

This diagram illustrates the sequential decomposition of this compound Monohydrate upon heating.

Caption: Thermal decomposition pathway of TiOSO₄·H₂O to Anatase TiO₂.

References

- 1. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TITANIUM OXYSULFATE | 13825-74-6 [chemicalbook.com]

- 7. Titanyl sulfate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Titanium oxysulfate | 13825-74-6 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Decomposition Mechanism of Titanium Oxysulfate (TiOSO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of titanium oxysulfate (TiOSO₄), a critical process in the synthesis of titanium dioxide (TiO₂) nanoparticles and other advanced materials. Understanding this mechanism is essential for controlling the physicochemical properties of the final products, which have significant applications in catalysis, photocatalysis, and as pharmaceutical excipients.

Executive Summary

The thermal decomposition of hydrated titanium oxysulfate (TiOSO₄·xH₂O) is a multi-step process involving dehydration, formation of an anhydrous intermediate, decomposition of the sulfate (B86663) group, and crystallization of titanium dioxide. The process typically begins with the loss of water molecules at temperatures below 300°C, followed by the formation of an amorphous intermediate phase. Subsequent heating leads to the evolution of sulfur oxides and the crystallization of TiO₂ in the anatase phase, which can then transform into the more stable rutile phase at higher temperatures. This guide details the temperature ranges, intermediate products, and quantitative data associated with each stage of the decomposition.

Thermal Decomposition Pathway

The thermal decomposition of titanium oxysulfate, particularly its common dihydrate form (TiOSO₄·2H₂O), proceeds through several distinct stages. An amorphous intermediate is formed between 200°C and 550°C.[1] The subsequent loss of sulfite (B76179) leads to the formation of TiO₂, initially as the anatase phase around 700°C, which then transforms to the more stable rutile phase at approximately 900°C.[1]

The overall decomposition can be summarized by the following reaction sequence:

-

Dehydration: TiOSO₄·2H₂O → TiOSO₄·H₂O + H₂O(g)

-

Further Dehydration: TiOSO₄·H₂O → TiOSO₄ + H₂O(g)

-

Decomposition: TiOSO₄ → TiO₂ + SO₃(g)

The final product, titanium dioxide, can exist in different crystalline forms, primarily anatase and rutile, with the specific phase depending on the final decomposition temperature.[2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of titanium oxysulfate and its derivatives.

TGA Data for Thermal Decomposition of Hydrated TiO₂ from TiOSO₄

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 30 - 600 | 15.50 - 18.60 | Release of free and adsorbed water[3] |

| > 600 | 3.69 | Decomposition of sulfate (SO₄²⁻)[3] |

Key Temperatures in the Thermal Decomposition of TiOSO₄ and its Hydrates

| Compound | Event | Temperature (°C) |

| TiOSO₄·H₂O | Loss of crystal water | ~310[4] |

| TiOSO₄ | Decomposition to Anatase TiO₂ | ~525[4] |

| Amorphous Intermediate | Formation from TiOSO₄·2H₂O | 200 - 550[1] |

| Anatase TiO₂ | Crystallization | 650 - 700[1] |

| Anatase to Rutile TiO₂ | Phase Transition | >700 - 900[1] |

Experimental Protocols

The characterization of the thermal decomposition of TiOSO₄ relies on several key analytical techniques. The general methodologies for these experiments are outlined below.

Thermogravimetric Analysis and Differential Thermal Analysis (TGA/DTA)

TGA and DTA are fundamental techniques to study the thermal decomposition of TiOSO₄.

Objective: To determine the temperature ranges and corresponding mass losses of dehydration and desulfation, and to identify the endothermic or exothermic nature of these processes.

Methodology:

-

A small, accurately weighed sample of TiOSO₄·xH₂O (typically 5-20 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a TGA/DTA instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (typically 10-20 °C/min).

-

The analysis is conducted under a controlled atmosphere, either inert (e.g., nitrogen or argon) or oxidative (e.g., air), with a constant flow rate.

-

The instrument continuously records the sample's mass and the temperature difference between the sample and an inert reference as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and DTA curve (ΔT vs. temperature) are analyzed to identify decomposition steps and thermal events.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present at different stages of the thermal decomposition.

Objective: To monitor the changes in the crystal structure of TiOSO₄ as it is heated and to identify the formation of intermediate and final crystalline products.

Methodology:

-

A powdered sample of TiOSO₄·xH₂O is placed on a high-temperature sample stage within an XRD instrument.

-

The sample is heated in a controlled manner, with XRD patterns collected at specific temperature intervals (e.g., every 50°C) or continuously as the temperature is ramped.

-

The analysis is typically performed in air or an inert atmosphere.

-

The resulting diffractograms are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database).

-

This allows for the determination of the temperatures at which dehydration, decomposition, and phase transitions (e.g., amorphous to anatase, anatase to rutile) occur.

Evolved Gas Analysis (EGA)

EGA, often coupled with TGA (TGA-MS or TGA-FTIR), is used to identify the gaseous products evolved during decomposition.

Objective: To identify the chemical nature of the gases released at each stage of the thermal decomposition.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

As the TiOSO₄ sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

The MS or FTIR records the spectra of the evolved gases as a function of temperature.

-

The resulting data is correlated with the mass loss steps observed in the TGA to identify the evolved species (e.g., H₂O, SO₂, O₂). A new type of TiO2 material prepared from titanium(IV) oxysulfate was evaluated by TA/MS analysis, showing a three-step decomposition process. The first step involved the loss of water and carbon dioxide, the second was the evolution of residual water and ammonia, and the third, a sharp exothermic peak, was due to the phase transition from amorphous to anatase, accompanied by the evolution of oxygen and nitrous oxide.[5]

Conclusion

The thermal decomposition of titanium oxysulfate is a complex process that is highly dependent on temperature and atmospheric conditions. A thorough understanding of the decomposition mechanism, including the intermediate phases and transition temperatures, is crucial for the controlled synthesis of titanium dioxide with desired properties. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working with this important material. Further investigations, particularly using coupled techniques like TGA-MS, can provide deeper insights into the kinetics and gas-phase chemistry of the decomposition process.

References

Hydrolysis Kinetics of Aqueous TiOSO₄ Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of aqueous titanium oxysulfate (TiOSO₄) solutions, a critical step in the sulfate (B86663) process for producing titanium dioxide (TiO₂). Understanding and controlling this complex physicochemical process is paramount as it directly influences the properties of the resulting metatitanic acid (TiO₂·nH₂O) and, consequently, the final TiO₂ pigment's quality and performance. This document details the underlying reaction mechanisms, influencing factors, experimental protocols for kinetic studies, and quantitative kinetic data.

Introduction to TiOSO₄ Hydrolysis

The hydrolysis of titanyl sulfate is the core of the sulfate process for TiO₂ production.[1][2] In this step, soluble titanium oxysulfate is converted into insoluble hydrated titanium dioxide, commonly referred to as metatitanic acid, through a carefully controlled precipitation process. The overall reaction can be represented as:

TiOSO₄(aq) + (n+1)H₂O(l) → TiO₂·nH₂O(s) + H₂SO₄(aq)

This process is not a simple precipitation reaction but a complex series of steps involving nucleation, growth, and agglomeration. The kinetics of this transformation are highly sensitive to a variety of process parameters, which must be precisely controlled to achieve the desired particle size distribution, crystal phase, and purity of the final product.

The Hydrolysis Process: Stages and Mechanism

The hydrolysis of TiOSO₄ typically proceeds through three distinct stages, resulting in an "S"-shaped curve for the hydrolysis yield over time.[2][3]

-

Induction Period: This initial phase is characterized by a slow reaction rate where nucleation centers are formed.

-

Rapid Hydrolysis Period: Following the induction period, the reaction rate accelerates significantly. This stage is predominantly a first-order reaction controlled by the surface growth of the hydrated TiO₂ particles.[2][3]

-

Mature Period: As the concentration of free Ti⁴⁺ ions decreases, the reaction rate slows down and becomes controlled by surface diffusion processes.[2]

The mechanism of hydrolysis involves the formation of colloidal intermediates.[1][4] In solution, titanium ions exist as hydrated complexes.[1] The hydrolysis proceeds through the breaking of chemical bonds to form a colloidal complex, which then undergoes nucleation, crystal growth, and agglomeration to form primary and secondary particles of metatitanic acid.[1][2]

Factors Influencing Hydrolysis Kinetics

A multitude of factors can influence the rate and outcome of TiOSO₄ hydrolysis. Understanding their interplay is crucial for process control.

-

Temperature: Increasing the hydrolysis temperature shortens the induction and rapid hydrolysis periods, thus increasing the overall hydrolysis rate.[2][3] It also influences the crystal growth and particle size of the resulting metatitanic acid.[2][3]

-

Concentration of TiOSO₄ and Sulfuric Acid: The initial concentrations of titanyl sulfate and free sulfuric acid are major factors affecting the hydrolysis rate.[2][5] Higher concentrations of free sulfuric acid tend to inhibit the hydrolysis reaction.[2][5][6]

-

Impurities: The presence of other metal ions can significantly impact the hydrolysis kinetics.

-

Iron (Fe²⁺/Fe³⁺): The concentration of iron ions has a clear effect, with Fe²⁺ and Fe³⁺ showing opposing influences on the hydrolysis rate.[5]

-

Magnesium (MgSO₄) and Aluminum (Al₂(SO₄)₃): These salts can accelerate the hydrolysis of TiOSO₄, which is attributed to their influence on the concentration of H⁺ ions and the coordination-dissociation mechanism of sulfate ions.[7][8]

-

-

Seed Crystals: The addition of seed crystals, such as anatase or rutile nuclei, can accelerate the hydrolysis process by providing surfaces for precipitation and growth, thereby shortening the induction period.[1][5][9]

-

Dilution: The volume ratio of dilution water to the titanium solution affects the initial concentration and the number of seed crystals generated, thereby influencing the hydrolysis rate.[1]

-

Stirring Speed: While having a negligible effect on the chemical kinetics, the intensity of stirring plays a role in determining the final particle size of the aggregates.[6]

Quantitative Kinetic Data

The hydrolysis of TiOSO₄ has been the subject of numerous kinetic studies. The following tables summarize key quantitative data extracted from the literature.

| Parameter | Value | Conditions | Source |

| Activation Energy (Eₐ) | 147.6 kJ/mol | Industrial low-concentration TiOSO₄ solution | [2][3] |

| Pre-exponential Factor (k₀) | 1.40 x 10¹⁸ min⁻¹ | Industrial low-concentration TiOSO₄ solution | [2][3] |

| Activation Energy (Eₐ) | 160 ± 2 kJ/mol | Transition from amorphous to crystalline anatase phase | [2][5] |

| Rate Constant (k₀) | 2.86 x 10¹¹ min⁻¹ | Transition from amorphous to crystalline anatase phase | [2][5] |

Table 1: Activation Energies and Pre-exponential Factors for TiOSO₄ Hydrolysis.

| Initial TiOSO₄ Concentration | Initial H₂SO₄ Concentration | Final Degree of Hydrolysis | Source |

| 420 g/dm³ | 216 g/dm³ | 81% | [5][10] |

| 300 g/dm³ | 216 g/dm³ | 92% | [5][10] |

| 340 g/dm³ | 261 g/dm³ | 49% | [5][10] |

| 340 g/dm³ | 136 g/dm³ | 96% | [5][10] |

Table 2: Influence of Initial Reactant Concentrations on the Final Degree of Hydrolysis.

Experimental Protocols for Kinetic Studies

The following sections detail generalized methodologies for investigating the hydrolysis kinetics of TiOSO₄ solutions.

Materials and Equipment

-

Reactants: Industrial or laboratory-grade TiOSO₄ solution, deionized water, and solutions of any impurities to be studied (e.g., FeSO₄, MgSO₄, Al₂(SO₄)₃).

-

Apparatus: Jacketed glass reactor with a condenser, temperature controller (e.g., water bath), mechanical stirrer, peristaltic pump (for continuous or semi-batch experiments), filtration apparatus (e.g., Buchner funnel and vacuum flask), and an oven for drying.

-

Analytical Instruments: Burettes for titration, spectrophotometer, X-ray diffractometer (XRD), scanning electron microscope (SEM), and particle size analyzer.

Experimental Procedure for Batch Hydrolysis

-

Solution Preparation: Prepare the initial TiOSO₄ solution of the desired concentration. If studying the effect of impurities, add the respective salts at the required concentrations.

-

Reactor Setup: Assemble the jacketed reactor with the condenser, thermometer, and stirrer. Set the desired reaction temperature using the circulating water bath.

-

Initiation of Hydrolysis:

-

Without Seeding: Heat the TiOSO₄ solution in the reactor to the set temperature under constant stirring.

-

With Seeding: In some protocols, a separate "seed" is generated by rapidly heating a small portion of the TiOSO₄ solution or by adding pre-made TiO₂ nuclei. The bulk of the TiOSO₄ solution is then added to the seed solution.

-

An alternative method involves preheating deionized water in the reactor and then pumping the preheated TiOSO₄ solution into the water over a specific period.[2]

-

-

Sampling: At regular time intervals, withdraw samples of the reaction slurry.

-

Sample Analysis:

-

Immediately filter the sample to separate the solid metatitanic acid from the supernatant.

-

Determine the concentration of Ti⁴⁺ remaining in the supernatant using chemical titration.

-

Calculate the hydrolysis rate (η) using the formula: η = (C₀ - Cₜ) / C₀, where C₀ is the initial Ti⁴⁺ concentration and Cₜ is the concentration at time t.[2]

-

-

Product Characterization: Wash the filtered solid with dilute sulfuric acid and then deionized water to remove unreacted species. Dry the solid in an oven. Characterize the dried metatitanic acid using XRD for crystal structure and crystallite size, SEM for morphology, and a particle size analyzer for particle size distribution.

Visualizations

Logical Flow of TiOSO₄ Hydrolysis

Caption: Logical workflow of the TiOSO₄ hydrolysis process.

Experimental Workflow for Kinetic Analysis

References

- 1. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of titanium sulphate compounds [degruyterbrill.com:443]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Hydrated TiO2 Particles by Hydrothermal Hydrolysis of Mg/Al-Bearing TiOSO4 Solution | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Solubility of Titanium(IV) oxysulfate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Titanium(IV) oxysulfate (TiOSO₄), also known as titanyl sulfate, is a key intermediate in the production of titanium dioxide pigments and finds applications as a catalyst and in the synthesis of various titanium compounds. A thorough understanding of its solubility characteristics in different solvent systems is crucial for its effective utilization in research and industrial processes. This guide provides a comprehensive overview of the solubility of this compound, presenting available data, outlining experimental methodologies for its determination, and visualizing the associated experimental workflow.

Core Concepts: Solubility and Hydrolysis

The dissolution of this compound in aqueous media is a complex process governed by a competition between solvation and hydrolysis. While generally considered soluble in water, its solutions are prone to hydrolysis, especially upon heating or dilution, leading to the formation of hydrated titanium dioxide as a precipitate. This hydrolytic instability necessitates careful control of conditions when preparing and utilizing its solutions. The presence of acid, particularly sulfuric acid, can suppress hydrolysis and enhance the stability of dissolved this compound.

Quantitative Solubility Data

Quantitative data on the solubility of this compound across a wide range of solvents is not extensively documented in publicly available literature. The strong tendency of the compound to hydrolyze in neutral aqueous solutions makes traditional solubility measurements challenging. However, qualitative and semi-quantitative information has been compiled below.

| Solvent System | Temperature (°C) | Solubility | Remarks |

| Water | Ambient | Soluble (with hydrolysis) | Solutions must be ≥0.2 M to mitigate hydrolysis. Hydrolysis is accelerated by heat and dilution. On longer contact with water, solubility increases, forming amorphous hydrated products.[1] |

| Dilute Sulfuric Acid | Ambient | Soluble | Commercially available as a ~15 wt. % solution. The acidic environment suppresses hydrolysis. |

| Concentrated Sulfuric Acid | Not Specified | Soluble | Used in the synthesis of this compound from titanium dioxide. |

| Nitric Acid | Not Specified | Soluble | Dissolving in acid leads to a significant decrease in the size of scattering species. |

| Hydrochloric Acid | Not Specified | Soluble | |

| Organic Solvents (e.g., Methanol, Ethanol, Acetone) | Not Specified | Insoluble/Sparingly Soluble | Data is scarce, but generally considered insoluble in common organic solvents. |

| Bases | Not Specified | Incompatible | Reacts with bases. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a hydrolytically unstable compound like this compound. This protocol is a composite of standard solubility testing methods, adapted to address the specific challenges posed by this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (anhydrous or hydrated)

-

Solvent of interest (e.g., deionized water, sulfuric acid solution of known concentration)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for titanium concentration analysis (e.g., UV-Vis spectrophotometer, ICP-OES)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the mixture to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the collection of any solid particles.

-

Immediately filter the collected supernatant through a membrane filter (e.g., 0.45 µm pore size) that is compatible with the solvent and has been pre-conditioned to the experimental temperature. This step is critical to remove any suspended microcrystals.

-

-

Analysis of Titanium Concentration:

-

Accurately dilute the filtered solution with a suitable solvent (e.g., dilute sulfuric acid) to a concentration range appropriate for the chosen analytical method.

-

Determine the concentration of titanium in the diluted solution using a validated analytical technique. Common methods include:

-

UV-Vis Spectrophotometry: Based on the formation of a colored complex, for instance, with hydrogen peroxide in an acidic medium.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for elemental analysis.

-

Titration: Complexometric titration with a chelating agent like EDTA.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

An In-depth Technical Guide to TiOSO₄ Precursor Speciation in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanyl sulfate (B86663) (TiOSO₄) is a critical precursor in various industrial and scientific applications, including the synthesis of titanium dioxide (TiO₂) pigments, catalysts, and advanced materials for the pharmaceutical and drug development sectors. The chemical behavior of TiOSO₄ in acidic aqueous solutions is complex, governed by a series of hydrolysis and polymerization reactions that dictate the nature and properties of the final product. Understanding the speciation of titanium (IV) in these solutions—the distribution of different chemical species—is paramount for controlling reaction kinetics, particle morphology, and ultimately, the efficacy of the end material. This technical guide provides a comprehensive overview of the core principles of TiOSO₄ speciation in acidic environments, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical pathways.

Titanium (IV) Speciation in Acidic Sulfate Solutions

In acidic aqueous solutions, the titanyl ion (TiO²⁺) derived from the dissolution of TiOSO₄ undergoes a series of complex equilibrium reactions. These reactions are highly dependent on factors such as the concentration of titanium, the acidity of the solution (pH), temperature, and the presence of coordinating anions like sulfate (SO₄²⁻).

The primary processes governing the speciation of Ti(IV) are hydrolysis and polymerization. Hydrolysis involves the reaction of the titanium cation with water molecules, leading to the formation of hydroxylated and oxo-bridged species. As the concentration of titanium increases and the acidity decreases, these monomeric species tend to polymerize, forming larger polynuclear clusters.

Key titanium species present in acidic sulfate solutions include:

-

Monomeric Species: At high acidity and low titanium concentrations, the dominant species is believed to be a hydrated titanyl ion, often represented as [Ti(OH)₂]²⁺ or TiO²⁺.

-

Sulfate Complexes: Sulfate ions can act as ligands, forming complexes with the titanium species. Studies have identified the formation of weak titanyl sulfato complexes, primarily [Ti(OH)₂SO₄] and to a lesser extent, [Ti(OH)₂(SO₄)₂]²⁻[1][2].

-

Polynuclear Species: As conditions favor polymerization, various olated and oxolated polynuclear titanium clusters can form. These can range from simple dimers to larger, more complex structures. The formation of these clusters is a critical step in the nucleation and growth of titanium dioxide particles.

The equilibrium between these species is dynamic and can be shifted by altering the reaction conditions. For instance, increasing the temperature generally promotes hydrolysis and polymerization, leading to the precipitation of hydrated titanium dioxide[3][4][5]. Conversely, increasing the sulfuric acid concentration can favor the formation of stable titanium-sulfate complexes, which can inhibit hydrolysis[6].

Quantitative Data on Speciation and Hydrolysis

The following tables summarize key quantitative data from the literature regarding the stability of Ti(IV)-sulfate complexes and the kinetics of TiOSO₄ hydrolysis.

Table 1: Stability Constants of Ti(IV)-Sulfate Complexes

The formation of titanyl sulfato complexes can be represented by the following equilibria:

TiO²⁺ + SO₄²⁻ ⇌ TiOSO₄ (ML) TiO²⁺ + 2SO₄²⁻ ⇌ TiO(SO₄)₂²⁻ (ML₂)

The stability constants (β) for these reactions provide a measure of the strength of the complex formation.

| Complex | Log β (at 25 °C) | Reference |

| [Ti(OH)₂SO₄] (ML) | 0.85 - 0.99 | [3] |

| [Ti(OH)₂(SO₄)₂]²⁻ (ML₂) | 0.68 - 0.97 | [3] |

Note: The range in Log β values reflects different experimental conditions and analytical methods used in the cited study.

Table 2: Hydrolysis Kinetics of TiOSO₄

The hydrolysis of TiOSO₄ to form metatitanic acid (TiO(OH)₂) is a key step in many synthesis processes. The kinetics of this reaction are influenced by temperature and reactant concentrations.

| Parameter | Value | Conditions | Reference | | :--- | :--- | :--- | | Activation Energy (Eₐ) | 147.6 kJ/mol | Industrial low-concentration TiOSO₄ solution |[3][4] | | Pre-exponential Factor (k₀) | 1.40 × 10¹⁸ min⁻¹ | Industrial low-concentration TiOSO₄ solution |[3][4] |

The hydrolysis process typically follows an "S"-shaped curve, consisting of an induction period, a rapid hydrolysis period, and a maturation period[3][4]. The rate of hydrolysis increases significantly with temperature[3][4].

Experimental Protocols

Characterizing the speciation of TiOSO₄ in acidic solutions requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules and identifying species in solution.

Objective: To identify and quantify the different titanium-sulfate species and free sulfate ions in solution.

Methodology:

-

Sample Preparation:

-

Prepare a series of TiOSO₄ solutions in sulfuric acid of varying concentrations.

-

Ensure the solutions are clear and free of precipitates. If necessary, filter the solutions through a 0.22 µm syringe filter.

-

Transfer the solution to a quartz cuvette for analysis.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Set the laser power to a level that provides a good signal-to-noise ratio without causing sample heating or degradation.

-

Acquire spectra over a wavenumber range that covers the characteristic bands of sulfate (~981 cm⁻¹ for free SO₄²⁻), bisulfate (~1050 cm⁻¹ for HSO₄⁻), and the titanyl-sulfate complexes (typically in the 990-1010 cm⁻¹ region)[3][7].

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction to remove background fluorescence.

-

Deconvolute the overlapping Raman bands in the 900-1100 cm⁻¹ region using peak fitting software (e.g., with Gaussian-Lorentzian functions) to determine the integrated areas of the peaks corresponding to each species.

-

The relative concentrations of the species can be determined from the ratios of their respective peak areas, taking into account their Raman scattering cross-sections.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in molecules and can provide information about the formation and stability of metal-ligand complexes.

Objective: To monitor the formation of titanium complexes and to study the kinetics of hydrolysis.

Methodology:

-

Sample Preparation:

-

Prepare solutions of TiOSO₄ in the acidic medium of interest.

-

For kinetic studies, prepare separate solutions of the reactants and mix them at the start of the experiment.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a quartz cuvette with a known path length.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm. Titanium species typically show strong absorption in the UV region.

-

For kinetic studies, monitor the change in absorbance at a specific wavelength (corresponding to a reactant or product) as a function of time.

-

-

Data Analysis:

-

The formation of new species will be indicated by the appearance of new absorption bands or shifts in existing bands.

-

For kinetic analysis, plot absorbance versus time. The rate constant can be determined by fitting the data to an appropriate rate law.

-

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the local atomic structure and electronic state of a specific element in a sample. It is particularly useful for studying amorphous materials and solutions.

Objective: To determine the coordination environment (coordination number, bond distances) and oxidation state of titanium in solution.

Methodology:

-

Sample Preparation:

-

Prepare the TiOSO₄ solution at the desired concentration and acidity.

-

The solution is typically loaded into a liquid cell with X-ray transparent windows (e.g., Kapton or Mylar). For some measurements, especially to reduce water absorption of X-rays, samples may be frozen.

-

-

Instrumentation and Data Acquisition:

-

XAS measurements are typically performed at a synchrotron radiation facility.

-

Data is collected in either transmission or fluorescence mode. Fluorescence mode is generally preferred for dilute samples.

-

The X-ray energy is scanned across the Ti K-edge (around 4.966 keV).

-

-

Data Analysis:

-

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the titanium atoms.

-

The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the local atomic environment, including the number and type of neighboring atoms and their distances from the titanium atom. Analysis of the EXAFS data involves Fourier transformation and fitting to theoretical models to extract these structural parameters.

-

Visualization of Speciation and Workflows

TiOSO₄ Speciation Pathway

The following diagram illustrates the key equilibria involved in the speciation of TiOSO₄ in an acidic solution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolysis Kinetics of Low-Concentration Industrial TiOSO4 Solution and Structural Evolution of Metatitanic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Study on Continuous Hydrolysis in a Microchannel Reactor for the Production of Titanium Dioxide by a Sulfuric Acid Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brjac.com.br [brjac.com.br]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety of Titanium(IV) Oxysulfate

This guide provides a comprehensive overview of the material safety data for Titanium(IV) oxysulfate, catering to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical Identification and Physical Properties

This compound, also known as titanyl sulfate, is an inorganic compound with the chemical formula TiOSO₄.[1] It is typically a white, cake-like solid that is highly acidic and hygroscopic.[2][3] This substance is often available as a hydrate (B1144303) (TiOSO₄·xH₂O) or in a sulfuric acid solution.[3][4]

| Property | Value | References |

| CAS Number | 13825-74-6 | [5][6][7] |

| Molecular Formula | TiOSO₄ | [7] |

| Molecular Weight | 159.93 g/mol (anhydrous basis) | [5][6][7] |

| Appearance | White, cake-like solid | [2][3] |

| Solubility | Soluble in water, but solutions hydrolyze readily. | [2] |

| Boiling Point | >100 °C | [2] |

| Density | 1.32 g/mL at 20 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[8] It is corrosive to metals and causes severe skin burns and eye damage.[9][10]

| Hazard Classification | Code | Description |

| Corrosive to Metals | H290 | May be corrosive to metals.[9] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[9] |

| Serious Eye Damage | H318 | Causes serious eye damage.[9] |

Experimental Protocols: Safe Handling and Storage

Handling:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and protective clothing.[11]

-

Use in a well-ventilated area to avoid inhalation of dust, mist, or vapors.[8]

-

Avoid contact with skin and eyes.[11]

-

When handling, do not eat, drink, or smoke.[8]

-

Always add the material to water, never the other way around, to avoid a violent reaction.[8]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8][11]

-

Keep away from incompatible materials such as bases, organic materials, and finely powdered metals.[2][8]

-

Store in a corrosion-resistant container with a resistant inner liner.[9][11]

-

Protect containers from physical damage and check regularly for leaks.[8]

Emergency Procedures

Spill Response Workflow

Caption: Emergency response workflow for a this compound spill.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Reactivity and Stability

This compound is stable under recommended storage conditions.[2] However, it is incompatible with bases, carbides, chlorates, fulminates, nitrates, picrates, permanganates, nitrites, phosphorus, and other materials. It may react violently with organic materials, halides, and finely powdered metals.[2] When exposed to water or moist air, it can produce sulfuric acid.[8]

Decomposition Pathway

Caption: Hydrolysis of this compound in the presence of water.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[9] Do not allow the product to enter drains.[9] Unused material should be disposed of as hazardous waste.

This technical guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.

References

- 1. Titanium oxysulfate | 13825-74-6 | Benchchem [benchchem.com]

- 2. TITANIUM OXYSULFATE | 13825-74-6 [chemicalbook.com]

- 3. Titanium (IV) oxysulfate hydrate [himedialabs.com]

- 4. This compound - sulfuric acid synthesis grade 123334-00-9 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. 硫酸氧钛(IV) 溶液 ~15 wt. % in dilute sulfuric acid, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. nextsds.com [nextsds.com]

- 11. chemicalbook.com [chemicalbook.com]

The Pivotal Role of Ti-Oxo Clusters in Titanyl Sulfate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Titanium dioxide (TiO₂) is a material of immense industrial and pharmaceutical importance, with its synthesis often originating from titanyl sulfate (B86663) (TiOSO₄) solutions. The underlying chemistry governing the transformation from the precursor solution to the final TiO₂ product is intricate and critically mediated by the formation of intermediate species. This technical guide provides an in-depth exploration of the role of titanium-oxo clusters (TOCs) in TiOSO₄ solutions, with a particular focus on the dominant {Ti18} cluster. It has been discovered that the dissolution of TiOSO₄ in aqueous media leads to the immediate self-assembly of a soluble Ti-octadecameric cluster, denoted as {Ti18}.[1] This cluster persists in solution until the precipitation of TiO₂, typically as anatase, is induced by heating or dilution.[1][2] The formation of this well-defined cluster is a key factor in the industrial sulfate process, influencing TiO₂ purity and morphology. This guide will detail the structure and formation of these clusters, present quantitative data, outline experimental protocols for their characterization, and visualize the key transformation pathways.

The Emergence and Structure of the {Ti18} Ti-Oxo Cluster

Upon the dissolution of titanium(IV) oxysulfate (TiOSO₄·nH₂O) in water, it does not exist as simple solvated ions. Instead, it undergoes a rapid self-assembly process to form a dominant, soluble Ti-octadecameric cluster, designated as {Ti18}.[1] This cluster has been identified and characterized using a suite of advanced analytical techniques, including small-angle X-ray scattering (SAXS), Ti K-edge extended X-ray absorption fine structure (EXAFS), and pair distribution function (PDF) analysis.[1] The absolute identification of the {Ti18} cluster was confirmed through its crystallization from solution.[1]

The structure of the {Ti18} cluster is unique, featuring a core of eighteen titanium atoms. This core is described as a stack of three pentagonal Ti(Ti)₅ units.[1] The titanium centers are coordinated to a combination of oxo (O²⁻), hydroxo (OH⁻), and aqua (H₂O) ligands. Additionally, sulfate (SO₄²⁻) ions are associated with the cluster, and the number of these sulfate ligands can vary. This variation in sulfate ligation is significant as it dictates the overall charge of the cluster, which can range from a polycation to a polyanion.[1] The approximate formulation of the cluster core with sulfates is close to neutral, for instance, [Ti₁₈O₂₇(SO₄)₉.₅]¹⁻.[1]

Quantitative Data Summary

The formation and properties of Ti-oxo clusters and the subsequent TiO₂ precipitation are highly dependent on the solution conditions. The following tables summarize key quantitative data gathered from studies on TiOSO₄ solutions.

Table 1: Influence of TiOSO₄ Concentration on Solution pH, Cluster Size, and TiO₂ Precipitation Time

| TiOSO₄ Concentration (M) | pH | Radius of Gyration (R g ) from SAXS (Å) | Time until TiO₂ Precipitation (days) |

| 0.25 | 1.4 | 5.8 | 6 |

| 0.50 | 1.2 | 5.7 | - |

| 1.00 | 1.0 | 5.4 | 45 |

Data sourced from Zhang et al. (2019).[1]

Table 2: Two-Phase Model Fitting of SAXS Data for Aged TiOSO₄ Solutions

| TiOSO₄ Concentration (M) | Species | Radius (Å) | Population (%) |

| 0.25 | {Ti18} | 5.8 | 80 |

| Larger Species | 10.5 | 20 | |

| 1.00 | {Ti18} | 5.4 | 90 |

| Larger Species | 10.1 | 10 |

Data interpreted from Zhang et al. (2019), suggesting the evolution of {Ti18} into larger species upon aging.[1]

Table 3: EXAFS Fitting Parameters for the First Coordination Shell of Ti in a TiOSO₄ Solution

| Path | Coordination Number (CN) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Ti-O | 3.8 | 1.95 | 0.008 |

Note: This data represents a simplified model of the first Ti-O shell. The actual coordination environment is more complex. The coordination number is notably less than the expected value of 6 for octahedral Ti, which is attributed to the high lability of the ligands in the dissolved species.[1]

Experimental Protocols

Preparation of TiOSO₄ Solutions and Crystallization of the {Ti18} Cluster

Objective: To prepare standardized TiOSO₄ solutions for analysis and to crystallize the {Ti18} cluster for structural verification.

Materials:

-

This compound, TiOSO₄·nH₂O (Ti ≥ 99%)

-

Tetrabutylammonium chloride, N(C₄H₉)₄Cl (TBA-Cl) (≥ 97%)

-

Deionized (DI) water (18.2 MΩ·cm)

Procedure for Solution Preparation:

-

Accurately weigh a predetermined amount of TiOSO₄·nH₂O to achieve the desired molar concentration (e.g., 0.25 M, 0.5 M, or 1.0 M).

-

Add the TiOSO₄ to the calculated volume of DI water in a glass beaker with a magnetic stir bar.

-

Stir the mixture vigorously at room temperature for 3-4 hours to ensure complete dissolution. The solution should be clear.

-

Crucially, do not heat the solution , as this will induce the precipitation of anatase TiO₂.[1]

Procedure for Crystallization of {Ti18} Cluster:

-

Dissolve 800 mg of TiOSO₄·nH₂O in 5 mL of DI water with vigorous stirring.

-

To this solution, add 1.39 g of TBA-Cl and continue stirring until it is fully dissolved.

-

Filter the resulting solution through a 0.45 µm nylon mesh syringe filter to remove any particulate matter.

-

Seal the container and allow it to stand undisturbed at room temperature. Colorless crystals of the {Ti18} cluster are expected to appear within approximately twelve days via slow solvent evaporation.[1]

Small-Angle X-ray Scattering (SAXS) Analysis

Objective: To determine the size and shape of the Ti-oxo clusters in solution.

Experimental Workflow:

Caption: SAXS experimental workflow.

Methodology:

-

Sample Preparation: Prepare TiOSO₄ solutions of varying concentrations as described in Protocol 4.1. A sample of the DI water and sulfuric acid buffer should also be prepared for background subtraction. Load the solutions into thin-walled quartz capillaries (e.g., 1.5 mm diameter) and seal them.

-

Data Collection:

-

Mount the sample capillary in the SAXS instrument.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation or a synchrotron source).

-

The sample-to-detector distance should be optimized to cover the relevant q-range for the expected cluster size (typically 0.01 Å⁻¹ < q < 0.5 Å⁻¹).

-

Collect the 2D scattering pattern on a 2D detector. Ensure the collection time is sufficient to obtain good signal-to-noise ratio.

-

Collect a scattering pattern for the buffer under identical conditions.

-

-

Data Analysis:

-

Radially average the 2D scattering patterns to obtain 1D intensity profiles as a function of the scattering vector, q (I(q) vs. q).

-

Subtract the buffer scattering profile from the sample scattering profile.

-

Perform a Guinier analysis on the low-q region of the corrected data to determine the radius of gyration (R g ) of the scattering particles.

-

The scattering data can be further analyzed by fitting it to theoretical models of different shapes or by calculating the pair-distance distribution function, P(r), to gain more detailed information about the cluster's shape and size distribution.

-

Ti K-edge Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To probe the local atomic environment of the titanium atoms within the clusters, including coordination numbers and bond distances.

Experimental Workflow:

Caption: EXAFS experimental workflow.

Methodology:

-

Sample Preparation: Prepare TiOSO₄ solutions as described in Protocol 4.1. The solutions are typically loaded into a liquid-phase sample cell with X-ray transparent windows (e.g., Kapton or Mylar). For solid references, the crystallized {Ti18} cluster or TiOSO₄ powder can be pressed into a pellet.

-

Data Collection:

-

The experiment is performed at a synchrotron radiation source.

-

The X-ray energy is scanned across the Ti K-edge (approximately 4966 eV).

-

The absorption is measured in either transmission mode for concentrated samples or fluorescence mode for dilute samples.

-

Multiple scans should be collected and averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The raw absorption data is processed to isolate the EXAFS oscillations (χ(k)). This involves pre-edge background subtraction, normalization to the edge jump, and post-edge background removal.

-

The energy scale is converted to photoelectron wavevector (k).

-

The χ(k) data is k³-weighted and Fourier transformed to obtain a pseudo-radial distribution function (χ(R)).

-

The peaks in the χ(R) plot correspond to different coordination shells around the central Ti atom.

-

The data is then fit with theoretical EXAFS equations generated from programs like FEFF, using a structural model (e.g., the crystal structure of the {Ti18} cluster). The fitting process refines parameters such as the coordination number (CN), interatomic distance (R), and the Debye-Waller factor (σ²), which represents the disorder in the bond distances.

-

Signaling Pathways and Logical Relationships

The formation of TiO₂ from TiOSO₄ solutions via Ti-oxo clusters is not a simple linear process but is influenced by several key parameters. The following diagram illustrates the logical relationships between these factors.

Caption: Factors influencing TiO₂ formation.

This diagram illustrates that the dissolution of solid TiOSO₄ in water leads to the rapid formation of the {Ti18} cluster. This cluster is relatively stable in solution, and its precipitation to form anatase TiO₂ is governed by factors that promote hydrolysis and condensation. Higher concentrations of TiOSO₄ lead to higher acidity (lower pH), which in turn suppresses these reactions, thus stabilizing the {Ti18} cluster in solution for longer periods.[1] Conversely, increasing the temperature or diluting the solution promotes the hydrolysis and condensation of the clusters, leading to the precipitation of TiO₂.

Conclusion

The speciation of titanium in TiOSO₄ solutions is dominated by the self-assembly of {Ti18} oxo-clusters. These clusters are not merely transient intermediates but are persistent, well-defined species that play a crucial role in the industrial sulfate process for TiO₂ production. Their formation provides a mechanism for the purification of titanium from other metal ions, such as iron, that cannot be incorporated into the cluster structure. The stability and subsequent transformation of these clusters into TiO₂ are intricately linked to solution parameters like concentration, pH, and temperature. A thorough understanding of the formation, structure, and reactivity of these Ti-oxo clusters, facilitated by the experimental techniques outlined in this guide, is paramount for the rational design and control of TiO₂ synthesis, enabling the production of materials with desired properties for a wide range of applications, from pigments to advanced materials in the pharmaceutical industry.

References

A Technical Guide to the Spectroscopic Characterization of Titanium(IV) Oxysulfate

Abstract

Titanium(IV) oxysulfate (TiOSO₄), also known as titanyl sulfate (B86663), is a key inorganic intermediate in the production of high-purity titanium dioxide (TiO₂) via the sulfate process and serves as a precursor for various advanced materials and catalysts.[1][2][3] Its precise characterization is paramount for controlling the properties of the final products. This technical guide provides an in-depth overview of the primary spectroscopic techniques used to characterize TiOSO₄, including vibrational spectroscopy (FTIR and Raman), X-ray photoelectron spectroscopy (XPS), and UV-Visible spectroscopy. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key workflows and chemical relationships to support researchers in their analytical endeavors.

Synthesis and Preparation of this compound

The spectroscopic signature of TiOSO₄ is intrinsically linked to its synthesis route, which influences purity, hydration state, and polymeric structure.[3] Below are common laboratory-scale protocols for its preparation.

Experimental Protocol 1.1: Synthesis from Titanium(IV) Oxide

This method produces a sulfated titania catalyst, referred to as titanium oxysulfate, via sulfonation of titanium dioxide.

Methodology:

-

Place 5.0g of titanium(IV) oxide (TiO₂, 99.5% purity) into a round-bottomed flask.

-

At room temperature, add 17.16 mmol of chlorosulfonic acid drop-wise using a glass syringe.

-

Heat the resulting mixture on a hotplate-magnetic stirrer to 120°C.

-

Maintain agitation at 500 RPM for 2 hours under a reflux condenser to facilitate the conversion of the intermediate TiO₂-sulfonic acid to sulfated titanium oxide (TiOSO₄).[4]

-

The reaction liberates HCl gas, which should be handled in a well-ventilated fume hood and can be neutralized with a basic scrubbing solution.[4]

Experimental Protocol 1.2: Synthesis from Ilmenite (B1198559) Ore

This hydrometallurgical route extracts titanium from its natural ore, ilmenite (FeTiO₃), to produce a TiOSO₄ precursor solution.[5]

Methodology:

-

Hydrothermal Reaction: Disperse 20 grams of ilmenite powder in a 10 M sodium hydroxide (B78521) (NaOH) solution. Heat in an appropriate vessel for 1 to 5 hours.[5]

-

Water Leaching: After the hydrothermal step, subject the solid residue to water leaching at 40°C to remove soluble impurities.[5]

-

Sulfuric Acid Leaching: Treat the water-leached solid with sulfuric acid (concentrations of 3 M to 18 M have been reported) at 90°C. This step dissolves the titanium-containing phases to yield a this compound solution.[5]

-

Characterization: The concentration of dissolved titanium in the final filtrate can be quantified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5]

References

A Comprehensive Technical Guide to the Physical Properties of Titanium Oxysulfate (TiOSO₄): Powder vs. Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the physical properties of titanium oxysulfate (TiOSO₄) in its solid powder form and as an aqueous solution. This document is tailored for researchers, scientists, and professionals in drug development who utilize TiOSO₄ as a precursor in the synthesis of titanium dioxide (TiO₂) nanoparticles and other advanced materials for various applications, including photocatalysis and nanomedicine.

Core Physical Properties: A Comparative Analysis

The physical state of titanium oxysulfate significantly influences its handling, reactivity, and application. The following table summarizes the key quantitative physical properties of TiOSO₄ in both powder and solution forms for easy comparison.

| Property | TiOSO₄ Powder | TiOSO₄ Solution |

| Appearance | White to yellowish, cake-like solid or powder[1][2][3] | Colorless to pale yellow, potentially milky or clear liquid[4][5] |

| Molecular Formula | TiOSO₄ | TiOSO₄ in H₂O/H₂SO₄ |

| Molecular Weight | 159.93 g/mol (anhydrous basis)[6] | Not applicable |

| Density | 1.12 - 3.9 g/cm³[7][8] | 1.32 - 1.361 g/mL at 20-25 °C[2] |

| Melting Point | Decomposes upon heating | Not applicable |

| Boiling Point | Not applicable | >100 °C[6] |

| Solubility in Water | Soluble, but readily hydrolyzes, especially in hot water[2][3] | Miscible |

| Refractive Index | 1.80 - 1.9[7][8] | Not specified |

| Hygroscopicity | Highly hygroscopic[1][7] | Not applicable |

| Acidity | Forms a highly acidic solution upon dissolution[1][3] | Highly acidic (pH < 1) |

Hydrolysis of Titanium Oxysulfate

A critical chemical property of TiOSO₄, particularly in its solution form, is its propensity to hydrolyze. This process is fundamental to the synthesis of titanium dioxide and involves a series of complex reactions.

The hydrolysis of titanyl sulfate (B86663) is a key step in the industrial "sulfate process" for producing TiO₂.[9] The reaction is influenced by factors such as temperature, concentration, and the presence of nucleation seeds.[10] The overall hydrolysis reaction can be simplified as:

TiOSO₄ + 2H₂O → TiO(OH)₂ + H₂SO₄

The resulting hydrated titanium dioxide (metatitanic acid, TiO(OH)₂) is then calcined to produce crystalline TiO₂. The mechanism of hydrolysis involves the formation of polymeric –Ti–O–Ti– chains at high concentrations, while at low concentrations, monomeric species are more prevalent.[9]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of TiOSO₄ powder and its solutions.

Characterization of TiOSO₄ Powder

Objective: To determine the crystalline structure and phase purity of TiOSO₄ powder.

Methodology:

-

Sample Preparation: A small amount of the TiOSO₄ powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powdered sample is then packed into a sample holder.

-

Instrument Setup: A powder X-ray diffractometer is used. Typical settings include a Cu Kα radiation source (λ = 1.5406 Å) and a scanning range (2θ) from 10° to 80°.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

Objective: To visualize the morphology, particle size, and surface features of TiOSO₄ powder.

Methodology:

-

Sample Preparation: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging effects from the electron beam, the sample is sputter-coated with a thin layer of a conductive material, such as gold or palladium.

-

Imaging: The prepared sample is placed in the SEM chamber. The electron beam is scanned across the sample surface, and the emitted secondary electrons are detected to generate a high-resolution image of the surface topography.

-

Analysis: The obtained micrographs are analyzed to determine the shape, size distribution, and agglomeration state of the particles.

Objective: To determine the particle size distribution of the TiOSO₄ powder.

Methodology:

-

Sample Dispersion: A small amount of the powder is dispersed in a suitable liquid medium (e.g., deionized water or ethanol) in which it does not dissolve or react. A surfactant may be added to prevent agglomeration. The dispersion is often sonicated to break up any existing agglomerates.

-

Measurement: The dispersion is analyzed using a particle size analyzer, which typically employs techniques like laser diffraction or dynamic light scattering.

-

Data Analysis: The instrument software calculates the particle size distribution based on the light scattering pattern and presents the data as a histogram or cumulative distribution curve.

Objective: To study the thermal stability and decomposition behavior of TiOSO₄, particularly its hydrated forms.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the TiOSO₄ powder is placed in a TGA sample pan (typically made of alumina (B75360) or platinum).

-

Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 1000 °C).

-

Data Analysis: The TGA curve, which plots the sample weight as a function of temperature, is analyzed to identify weight loss steps corresponding to the loss of water of hydration and the decomposition of the sulfate group.

Characterization of TiOSO₄ Solution

Objective: To accurately determine the concentration of titanium in a TiOSO₄ solution.